3-(2-Aminopyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Aminopyridin-3-yl)propan-1-ol, also known as 2-Aminopyridine-3-ol (2AP), is a heterocyclic organic compound that is commonly used in the synthesis of organic compounds. It is a colorless solid that is soluble in water and is found in many organic solvents. 2AP is a key component in a variety of organic synthesis reactions, including those involving the synthesis of pharmaceuticals, polymers, and other organic materials. In addition, 2AP is used in the study of chemical reactions, such as in the field of kinetics and thermodynamics.
Scientific Research Applications
Chemical Modification for Safety
Research into the chemical modification of compounds related to 3-(2-Aminopyridin-3-yl)propan-1-ol, such as 3-methoxy-2-aminopyridine derivatives, has shown that structural adjustments can significantly reduce the potential for mutagenicity and time-dependent drug-drug interactions. These modifications aim to either decrease the electron density of the aminopyridine ring or block the reactive site following metabolic oxidation, thus mitigating safety risks associated with the original compounds (Palmer et al., 2012).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The structure of compounds like 3-(2-Aminopyridin-3-yl)propan-1-ol has been explored in the context of cardioselectivity for beta-adrenoceptor blocking agents. Research in this area has synthesized various derivatives to compare their affinity for beta-1 and beta-2 adrenoceptors against known beta-blockers. Findings from these studies have contributed to understanding the structural factors influencing cardioselectivity, which is crucial for developing safer cardiovascular drugs (Rzeszotarski et al., 1979).
Corrosion Inhibition
Compounds structurally related to 3-(2-Aminopyridin-3-yl)propan-1-ol have been investigated for their potential as corrosion inhibitors. For instance, tertiary amines synthesized from 1,3-di-amino-propan-2-ol demonstrated significant inhibitory effects on carbon steel corrosion, showcasing the utility of such compounds in industrial applications to enhance material longevity (Gao et al., 2007).
Catalytic and Synthetic Applications
The synthesis and investigation of compounds with a structural basis in 3-(2-Aminopyridin-3-yl)propan-1-ol have shown promising applications in catalysis and synthetic chemistry. For example, the preparation of 1,3-bis(5-nitraminotetrazol-1-yl) propan-2-ol from related compounds underlines the potential for creating nitrogen-rich materials with significance in various chemical processes (Klapötke et al., 2017).
Fluorescent Markers from Industrial Waste
Innovative research has led to the development of fluorescent markers using compounds derived from 3-(2-Aminopyridin-3-yl)propan-1-ol and industrial waste products like cardanol and glycerol. These markers, due to their low acute toxicity, have potential applications in biodiesel quality monitoring, highlighting an eco-friendly approach to industrial chemistry (Pelizaro et al., 2019).
properties
IUPAC Name |
3-(2-aminopyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLWTYTSGRYGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673595 |
Source
|
Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyridin-3-yl)propan-1-ol | |
CAS RN |
89226-78-8 |
Source
|
Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.